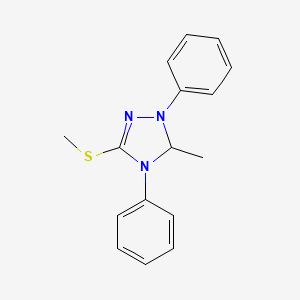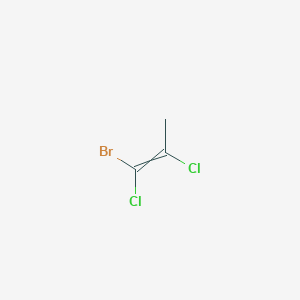
1-Bromo-1,2-dichloroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2-dichloroprop-1-ene is an organic compound with the molecular formula C₃H₃BrCl₂ It is a halogenated alkene, characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Méthodes De Préparation
The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:
Halogenation of Propene: Propene is first reacted with chlorine to form 1,2-dichloropropane.
Bromination: The 1,2-dichloropropane is then subjected to bromination, resulting in the formation of this compound.
Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents include sodium hydroxide and potassium iodide.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Applications De Recherche Scientifique
1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated alkenes and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Bromo-1,2-dichloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dichloropropene: Similar in structure but lacks the bromine atom.
1,3-Dichloropropene: Contains two chlorine atoms but at different positions on the propene backbone.
1-Bromo-2-chloropropene: Similar but with different halogen positions.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
53875-23-3 |
|---|---|
Formule moléculaire |
C3H3BrCl2 |
Poids moléculaire |
189.86 g/mol |
Nom IUPAC |
1-bromo-1,2-dichloroprop-1-ene |
InChI |
InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3 |
Clé InChI |
GJZXXZAQBVYUPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


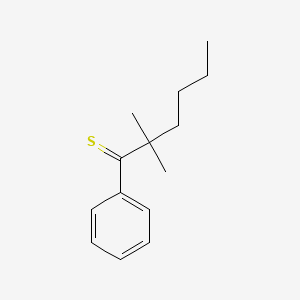
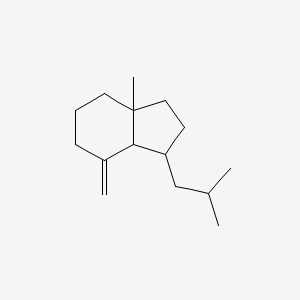
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
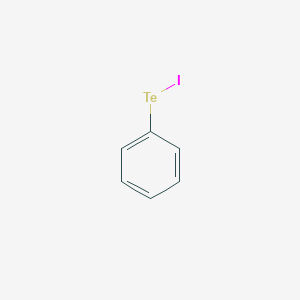

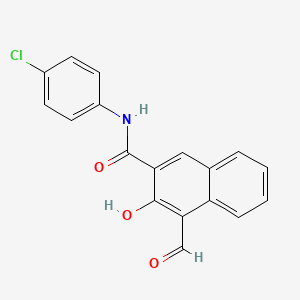

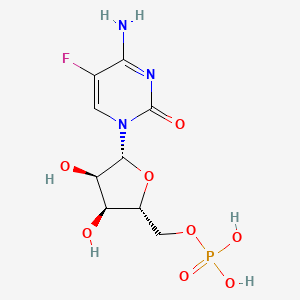
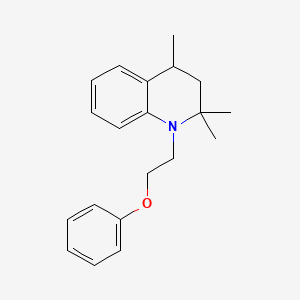
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
